![molecular formula C11H12Cl3NO2S B14365891 [5-(Dimethylamino)-2-(trichloromethylsulfanyl)phenyl] acetate CAS No. 91349-57-4](/img/structure/B14365891.png)
[5-(Dimethylamino)-2-(trichloromethylsulfanyl)phenyl] acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[5-(Dimethylamino)-2-(trichloromethylsulfanyl)phenyl] acetate is an organic compound with a complex structure that includes a dimethylamino group, a trichloromethylsulfanyl group, and an acetate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [5-(Dimethylamino)-2-(trichloromethylsulfanyl)phenyl] acetate can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction where a suitable precursor, such as a halogenated phenyl acetate, reacts with dimethylamine and trichloromethylsulfanyl reagents under controlled conditions. The reaction typically requires a solvent like dichloromethane and a catalyst such as triethylamine to facilitate the substitution process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reagent concentrations, leading to efficient and scalable production.
Analyse Chemischer Reaktionen
Types of Reactions
[5-(Dimethylamino)-2-(trichloromethylsulfanyl)phenyl] acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the conversion of the trichloromethylsulfanyl group to a thiol group.
Substitution: The acetate ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols, forming corresponding amides or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Triethylamine as a base in dichloromethane at room temperature.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Amides or esters.
Wissenschaftliche Forschungsanwendungen
[5-(Dimethylamino)-2-(trichloromethylsulfanyl)phenyl] acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of [5-(Dimethylamino)-2-(trichloromethylsulfanyl)phenyl] acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s dimethylamino group can form hydrogen bonds or electrostatic interactions with active sites, while the trichloromethylsulfanyl group may participate in redox reactions, altering the activity of the target molecules. These interactions can modulate biochemical pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetoacetate: An ester with similar reactivity in nucleophilic substitution reactions.
Acetylacetone: A diketone with comparable chemical properties and applications in organic synthesis.
Diketene: A reactive intermediate used in the synthesis of acetoacetate esters.
Uniqueness
[5-(Dimethylamino)-2-(trichloromethylsulfanyl)phenyl] acetate is unique due to the presence of both a dimethylamino group and a trichloromethylsulfanyl group, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo multiple types of chemical reactions and interact with various molecular targets makes it a valuable compound in research and industry.
Eigenschaften
CAS-Nummer |
91349-57-4 |
|---|---|
Molekularformel |
C11H12Cl3NO2S |
Molekulargewicht |
328.6 g/mol |
IUPAC-Name |
[5-(dimethylamino)-2-(trichloromethylsulfanyl)phenyl] acetate |
InChI |
InChI=1S/C11H12Cl3NO2S/c1-7(16)17-9-6-8(15(2)3)4-5-10(9)18-11(12,13)14/h4-6H,1-3H3 |
InChI-Schlüssel |
CXUYSYCANMRNHW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=C(C=CC(=C1)N(C)C)SC(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![S-Ethyl [2-(4-chlorophenyl)ethyl]methylcarbamothioate](/img/structure/B14365810.png)


![Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-2-fluoro-](/img/structure/B14365827.png)
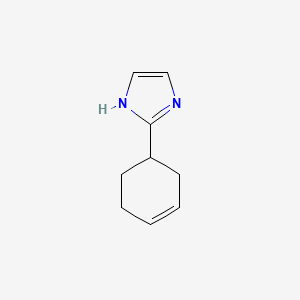
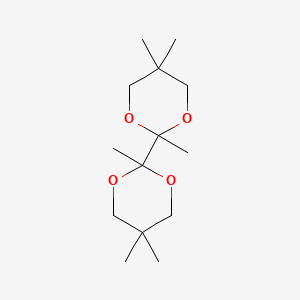
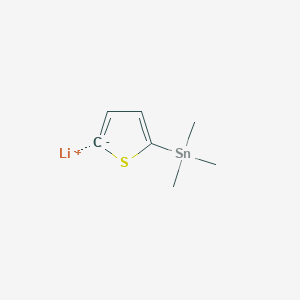
![3-([1,1'-Biphenyl]-4-yl)-3-methoxy-2-benzofuran-1(3H)-one](/img/structure/B14365841.png)
![Thieno[2,3-d]pyrimidin-4(3H)-one, 5,6-dimethyl-3-phenyl-](/img/structure/B14365858.png)
![Dimethoxy{3-[(oxiran-2-yl)methoxy]propyl}phenylsilane](/img/structure/B14365861.png)
![Methyl 3-[2-ethoxy(oxo)acetamido]prop-2-enoate](/img/structure/B14365862.png)
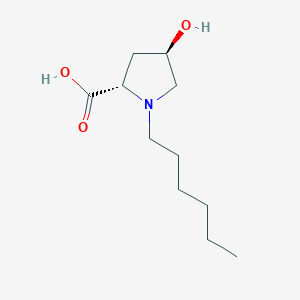
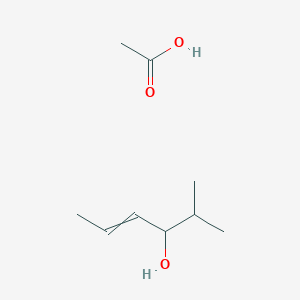
![2-(2-{2-[(Dimethylamino)methyl]phenyl}prop-2-en-1-yl)phenol](/img/structure/B14365885.png)
